Peripheral Myelin Protein P2 (53-78), bovine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C131H200N34O48 |

|---|---|

分子量 |

3019.2 g/mol |

IUPAC 名称 |

(4S)-4-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C131H200N34O48/c1-10-63(4)102(161-114(196)79(41-47-99(184)185)150-127(209)104(67(8)170)163-121(203)86(57-93(136)174)156-109(191)73(33-21-23-49-133)145-118(200)84(55-71-30-18-13-19-31-71)158-123(205)90-35-25-51-165(90)129(211)89(61-167)160-113(195)77(39-45-97(180)181)149-124(206)101(137)65(6)168)125(207)159-88(60-166)122(204)155-83(54-70-28-16-12-17-29-70)116(198)144-72(32-20-22-48-132)108(190)153-81(52-62(2)3)107(189)141-59-94(175)143-74(36-42-91(134)172)110(192)146-76(38-44-96(178)179)112(194)154-82(53-69-26-14-11-15-27-69)117(199)148-75(37-43-95(176)177)111(193)147-78(40-46-98(182)183)115(197)162-105(68(9)171)128(210)164-103(66(7)169)126(208)142-64(5)106(188)152-87(58-100(186)187)120(202)157-85(56-92(135)173)119(201)151-80(130(212)213)34-24-50-140-131(138)139/h11-19,26-31,62-68,72-90,101-105,166-171H,10,20-25,32-61,132-133,137H2,1-9H3,(H2,134,172)(H2,135,173)(H2,136,174)(H,141,189)(H,142,208)(H,143,175)(H,144,198)(H,145,200)(H,146,192)(H,147,193)(H,148,199)(H,149,206)(H,150,209)(H,151,201)(H,152,188)(H,153,190)(H,154,194)(H,155,204)(H,156,191)(H,157,202)(H,158,205)(H,159,207)(H,160,195)(H,161,196)(H,162,197)(H,163,203)(H,164,210)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,212,213)(H4,138,139,140)/t63-,64-,65+,66+,67+,68+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,101-,102-,103-,104-,105-/m0/s1 |

InChI 键 |

IFKYGMHPIHSEIJ-BXNASAFSSA-N |

手性 SMILES |

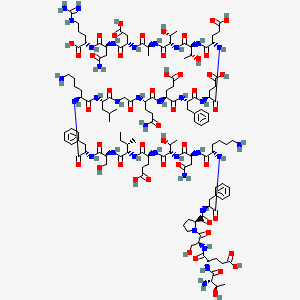

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Function and Application of the Peripheral Myelin Protein P2 53-78 Fragment

This guide provides a comprehensive technical overview of the Peripheral Myelin Protein P2 (PMP2) 53-78 fragment, a critical tool in the study of autoimmune peripheral neuropathies. Designed for researchers, scientists, and drug development professionals, this document delves into the immunobiology of the peptide, detailed experimental methodologies for its use, its structural context, and its role in developing novel therapeutic strategies.

Introduction: The P2 Protein and the Genesis of a Model Disease

Peripheral Myelin Protein 2 (PMP2), also known as P2, is a 14.8 kDa protein component of the peripheral nervous system (PNS) myelin sheath.[1][2] Structurally, P2 is a member of the fatty acid-binding protein (FABP) family, suggesting a role in lipid transport and the stabilization of compact myelin membranes.[1][3][4] While essential for myelin integrity, specific fragments of the P2 protein can become targets of an autoimmune response.

The amino acid sequence 53-78 of the bovine P2 protein has been identified as a potent immunodominant T-cell epitope.[5][6][7] This specific fragment is highly neuritogenic, meaning it can provoke an autoimmune reaction against the peripheral nerves. Its primary significance in the research field lies in its ability to reliably induce Experimental Autoimmune Neuritis (EAN) in susceptible animal models, such as the Lewis rat.[2][6] EAN serves as the principal animal model for Guillain-Barré Syndrome (GBS), a severe, acute inflammatory demyelinating polyneuropathy in humans.[2][4] Understanding the function of the P2 53-78 fragment is therefore synonymous with understanding the cellular and molecular mechanisms that drive autoimmune attacks on the peripheral nervous system.

The Immunobiology of the P2 53-78 Neuritogenic Epitope

The capacity of the P2 53-78 fragment to induce disease is rooted in its ability to activate a specific subset of the immune system's T lymphocytes. This activation initiates a cascade of inflammatory events that culminate in the destruction of the myelin sheath.

T-Cell Activation and the Th1-Dominant Response

The pathogenesis of EAN induced by P2 53-78 is a classic example of a cell-mediated autoimmune disease. The process is initiated when antigen-presenting cells (APCs), such as macrophages or dendritic cells, process the P2 protein and present the 53-78 peptide fragment on their surface via Major Histocompatibility Complex (MHC) Class II molecules. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on specific CD4+ helper T-cells.

This recognition and co-stimulation trigger the activation, proliferation, and differentiation of the CD4+ T-cells into a pro-inflammatory Th1 phenotype.[2][5] These activated, P2-specific Th1 cells are the primary drivers of the disease. They migrate from the lymph nodes into the peripheral nervous system, where they orchestrate an inflammatory attack against the myelin sheath produced by Schwann cells.[2]

}", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }// Connections APC:p -> TCell:tcr [label="Antigen Recognition"]; TCell -> Cytokines [label="Activation & Differentiation"]; Cytokines -> Demyelination [label="Mediates Inflammation"];

Demyelination [label="Demyelination &\nNerve Damage", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Figure 1: T-Cell activation by the P2 53-78 peptide.

The Pro-Inflammatory Cytokine Milieu

Upon activation, P2 53-78-specific Th1 cells release a characteristic profile of pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2][8]

-

IFN-γ: This cytokine is a potent activator of macrophages, enhancing their phagocytic activity and promoting further inflammation within the nerve tissue.

-

TNF-α: This cytokine can directly damage Schwann cells and the myelin sheath. It also increases the permeability of the blood-nerve barrier, facilitating the infiltration of more inflammatory cells into the peripheral nerves.

The response is heavily skewed towards a Th1 profile. The production of Th2 cytokines, such as IL-4, which are typically associated with anti-inflammatory or humoral responses, is minimal.[8] This imbalance is a key factor in the sustained inflammatory attack. High doses of the P2 53-78 peptide have been shown to suppress T-cell proliferation, a phenomenon known as high antigen dose suppression, which may involve the induction of apoptosis in the activated T-cells.[8][9]

| Cytokine | Typical Response to P2 53-78 Stimulation | Primary Function in EAN Pathogenesis | Reference |

| IFN-γ | Significantly Increased | Promotes Th1 differentiation; Activates macrophages | [8] |

| TNF-α | Increased | Direct cytotoxicity; Increases blood-nerve barrier permeability | [9] |

| IL-2 | Increased | Promotes T-cell proliferation | [10] |

| IL-4 | No significant increase | (Anti-inflammatory; Th2 response) | [8] |

| IL-10 | Variable / Late Increase | (Immunosuppressive; regulates Th1 response) | [2] |

| Table 1: Cytokine profile in response to P2 53-78 stimulation in EAN models. |

Core Methodologies for Investigating P2 53-78 Function

The neuritogenic properties of the P2 53-78 peptide are leveraged in several key experimental protocols to model and study autoimmune neuropathies.

Protocol: Induction of Active EAN in Lewis Rats

This protocol describes the standard method for inducing EAN by active immunization with the P2 53-78 peptide. This model is essential for studying disease pathogenesis and for the preclinical evaluation of therapeutic agents.

Materials:

-

Bovine P2 53-78 peptide (synthetic, high purity)[11]

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37Ra strain, 1 mg/ml)[12]

-

Female Lewis rats (8-12 weeks old)

-

Syringes and emulsifying needle/device

Step-by-Step Methodology:

-

Peptide Reconstitution: Dissolve the P2 53-78 peptide in sterile PBS or saline to a final concentration of 2 mg/ml.

-

Emulsion Preparation: Prepare a 1:1 (v/v) emulsion of the peptide solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock or emulsifying needle. Forcefully pass the mixture back and forth between the syringes until a stable, thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on the surface of cold water.

-

Immunization: Anesthetize the Lewis rat. Inject a total of 100 µl of the emulsion subcutaneously into the base of the tail or one hind footpad.[13][14] The typical immunizing dose is 100 µg of the P2 53-78 peptide per rat.[13][15]

-

Monitoring: Monitor the animals daily for weight loss and clinical signs of EAN, starting around day 7 post-immunization. Clinical signs typically appear between days 10 and 14.[12][13]

-

Clinical Scoring: Score the disease severity using a standardized scale (e.g., 0-10), where 0 is normal, 1 is a limp tail, 5 is mild paraparesis, and 10 is death.[12]

Protocol: Adoptive Transfer of P2 53-78-Specific T-Cells

This model confirms that the disease is T-cell mediated and allows for the study of pathogenic T-cells in isolation.

Step-by-Step Methodology:

-

T-Cell Line Generation: Immunize donor Lewis rats with P2 53-78 as described in Protocol 2.1. After 9-10 days, harvest the draining lymph nodes (popliteal and inguinal).

-

In Vitro Stimulation: Create a single-cell suspension from the lymph nodes. Culture these cells in the presence of the P2 53-78 peptide (e.g., 10 µg/ml) and irradiated, syngeneic thymocytes as APCs.[16]

-

T-Cell Blast Isolation: After 72 hours, isolate the activated T-cell blasts using a density gradient (e.g., Ficoll).[16]

-

Adoptive Transfer: Inject a suspension of these activated T-cells (typically 1 x 10^7 cells) intravenously into naive, syngeneic recipient Lewis rats.[14]

-

Monitoring: Clinical signs of EAN in recipient animals appear much more rapidly, typically within 4-5 days, and follow a synchronized course.[2]

Protocol: In Vitro T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay quantifies the proliferative response of T-cells to the P2 53-78 peptide, providing a measure of antigen-specific activation.

Step-by-Step Methodology:

-

Cell Preparation: Isolate lymph node cells or splenocytes from P2 53-78-immunized rats.

-

Cell Culture: Plate the cells in a 96-well plate (e.g., 2 x 10^5 cells/well). Add the P2 53-78 peptide at various concentrations (e.g., 0.1 to 30 µg/ml) to triplicate wells.[8] Include a negative control (no antigen) and a positive control (e.g., Concanavalin A).

-

Incubation: Culture the cells for 48-72 hours.

-

Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 16-18 hours.[8]

-

Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are directly proportional to the degree of cell proliferation.

Therapeutic Strategies and Future Directions

The P2 53-78/EAN model is a cornerstone for developing and testing therapies for autoimmune neuropathies.

Antigen-Specific Immunotherapy

A primary goal is to develop therapies that specifically target the autoimmune response without causing broad immunosuppression.

-

High-Dose Tolerance: Administering high intravenous doses of the P2 53-78 peptide or the full recombinant P2 protein has been shown to ameliorate or even prevent EAN.[8][9] This effect is believed to be mediated by inducing apoptosis (programmed cell death) in the pathogenic, antigen-specific T-cells.[8][9]

-

Altered Peptide Ligands: Modifying the peptide sequence can change its interaction with the TCR, leading to T-cell anergy (unresponsiveness) or a shift from a pathogenic Th1 response to a protective Th2 response.

-

Oligomerized Epitopes: Chemically linking multiple copies of the neuritogenic peptide can create an oligomer that, when administered, leads to a state of T-cell tolerance and protects against disease induction.[17]

A Platform for General Immunomodulatory Drug Testing

The model is widely used to evaluate the efficacy of drugs with broader immunomodulatory mechanisms. For example, Dimethyl Fumarate, an approved treatment for multiple sclerosis, has been shown to significantly ameliorate clinical EAN, reducing inflammation and axonal degeneration.[12] This demonstrates the model's utility in screening compounds that may be repurposed for autoimmune neuropathies.

Conclusion

The Peripheral Myelin Protein P2 53-78 fragment is far more than a simple peptide; it is a powerful molecular key that unlocks our ability to model, understand, and therapeutically intervene in autoimmune diseases of the peripheral nervous system. Its function as a potent neuritogenic T-cell epitope allows for the reliable induction of EAN, providing an invaluable in vivo platform for dissecting pathogenic mechanisms and testing novel therapeutics. From elucidating the role of Th1 cytokines to pioneering antigen-specific tolerance strategies, the study of the P2 53-78 fragment continues to drive progress toward more effective treatments for patients with GBS and related inflammatory neuropathies.

References

- 1. Myelin P2 protein - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.plos.org [journals.plos.org]

- 4. Structural and Functional Characterization of Human Peripheral Nervous System Myelin Protein P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide 53-78 of myelin P2 protein is a T cell epitope for the induction of experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of severe experimental autoimmune neuritis with a synthetic peptide corresponding to the 53-78 amino acid sequence of the myelin P2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. Antigen therapy eliminates T cell inflammation by apoptosis: effective treatment of experimental autoimmune neuritis with recombinant myelin protein P2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TARGETING OF MYELIN PROTEIN ZERO IN A SPONTANEOUS AUTOIMMUNE POLYNEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. pnas.org [pnas.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Vaccination, prevention, and treatment of experimental autoimmune neuritis (EAN) by an oligomerized T cell epitope - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the PMP2 53-78 Bovine Peptide: Sequence, Structure, and Application

This guide provides a comprehensive technical overview of the bovine Peripheral Myelin Protein 2 (PMP2) fragment spanning amino acids 53-78. Designed for researchers, scientists, and drug development professionals, this document delves into the peptide's core characteristics, its structural disposition, and its significant application as a tool in autoimmune disease modeling. We will explore the causality behind experimental choices and provide field-proven insights into its synthesis, purification, and analysis.

Introduction: The Significance of PMP2 and its Neuritogenic Fragment

Peripheral Myelin Protein 2 (PMP2), also known as Myelin P2 protein, is a crucial component of the myelin sheath in the peripheral nervous system (PNS).[1] PMP2 is a member of the fatty acid-binding protein (FABP) family and is understood to play a role in the transport of fatty acids and the overall stability of the compact myelin layers that insulate axons.[2] The full-length bovine PMP2 protein is comprised of 132 amino acids and folds into a characteristic 10-stranded β-barrel structure, which encapsulates hydrophobic ligands like fatty acids.[2]

The specific peptide fragment encompassing residues 53-78 of bovine PMP2 has garnered significant interest in the scientific community. This 26-amino acid sequence, TESPFKNTEISFKLGQEFEETTADNR , is a potent T cell epitope.[3][4] Its primary and most critical application is in the induction of Experimental Autoimmune Neuritis (EAN) in Lewis rats.[3][4] EAN serves as a valuable animal model for Guillain-Barré syndrome (GBS), an acute autoimmune polyradiculoneuropathy in humans. Understanding the structure and function of this peptide is therefore paramount for researchers investigating the pathogenesis of autoimmune neuropathies and for the development of potential therapeutics.

Peptide Core Data

A summary of the fundamental properties of the PMP2 53-78 bovine peptide is presented below.

| Property | Value | Source |

| Full Name | Peripheral Myelin Protein 2 (53-78), bovine | Internal |

| Amino Acid Sequence | Thr-Glu-Ser-Pro-Phe-Lys-Asn-Thr-Glu-Ile-Ser-Phe-Lys-Leu-Gly-Gln-Glu-Phe-Glu-Glu-Thr-Thr-Ala-Asp-Asn-Arg | --INVALID-LINK-- |

| One-Letter Code | TESPFKNTEISFKLGQEFEETTADNR | --INVALID-LINK-- |

| Parent Protein | Bovine Myelin P2 protein (PMP2) | --INVALID-LINK-- |

| Biological Function | T cell epitope for induction of Experimental Autoimmune Neuritis (EAN) | --INVALID-LINK-- |

Structural Analysis: From Full-Length Protein to Peptide Fragment

The structural context of the 53-78 region within the mature PMP2 protein is a β-strand-turn-β-strand motif. This conformation is integral to the overall β-barrel structure of the protein. However, when synthesized as an isolated 26-amino acid peptide, it is unlikely to maintain a rigid, stable structure in aqueous solution. Short, linear peptides typically exist as a dynamic ensemble of conformations.

To experimentally determine the conformational preferences of the synthetic PMP2 53-78 peptide, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.

Conformational Analysis Workflow

Caption: Workflow for the synthesis, purification, and structural analysis of the PMP2 53-78 peptide.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experimental workflows associated with the PMP2 53-78 bovine peptide.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the 26-amino acid peptide using the Fmoc/tBu strategy.[5][6]

1. Resin Selection and Preparation:

-

For a C-terminal carboxyl group, Wang resin is a suitable choice. For a C-terminal amide, Rink Amide resin is preferred.[5]

-

Swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. First Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) and an activating agent (e.g., HBTU/HOBt or HATU) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIEA) to the amino acid solution.

-

Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.

3. Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

4. Subsequent Amino Acid Couplings:

-

Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (TESPFKNTEISFKLGQEFEETTADNR).

5. Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

-

Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/H₂O).[5]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Lyophilize the crude peptide to obtain a dry powder.

Protocol 2: Reverse-Phase HPLC Purification

This protocol details the purification of the crude synthetic peptide.[2][7][8]

1. Column and Solvents:

-

Use a C8 or C18 reverse-phase preparative HPLC column.[9]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

2. Sample Preparation:

-

Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.

-

Filter the sample through a 0.22 µm syringe filter.

3. HPLC Gradient:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved peptide sample.

-

Apply a linear gradient to increase the concentration of Mobile Phase B. For a 26-amino acid peptide, a shallow gradient is often effective for good separation. A suggested starting point is a gradient of 5% to 65% Mobile Phase B over 60 minutes.[10]

4. Fraction Collection and Analysis:

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 3: Circular Dichroism (CD) Spectroscopy

This protocol describes the analysis of the secondary structure of the purified peptide.[11][12]

1. Sample Preparation:

-

Prepare a stock solution of the purified peptide in a suitable buffer, such as 10 mM sodium phosphate at pH 7.0.[11] The peptide concentration should be around 0.1-0.5 mg/mL.[12]

-

Prepare a matched buffer blank.

2. CD Spectrometer Setup:

-

Turn on the instrument and purge with nitrogen for at least 30 minutes.[12]

-

Set the scanning wavelength range from 190 nm to 260 nm.[11]

3. Data Acquisition:

-

Record a baseline spectrum using the buffer blank in a 1 mm pathlength quartz cuvette.[11]

-

Record the spectrum of the peptide sample under the same conditions.

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (millidegrees) to mean residue ellipticity [θ].

4. Data Interpretation:

-

A spectrum with a strong negative band around 200 nm is indicative of a random coil conformation.

-

Negative bands at approximately 208 nm and 222 nm suggest the presence of α-helical content.

-

A negative band around 218 nm is characteristic of β-sheet structures.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for a more detailed structural analysis of the peptide in solution.[13][14][15]

1. Sample Preparation:

-

Dissolve the lyophilized peptide to a concentration of 1-5 mM in a buffer (e.g., phosphate-buffered saline) prepared with 90% H₂O and 10% D₂O.[14][16] The D₂O provides a lock signal for the spectrometer.

-

Adjust the pH to be below 7.5 to minimize the exchange of amide protons with the solvent.[14]

2. NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which provides distance restraints for structure calculation.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

3. Data Analysis and Structure Calculation:

-

Assign the resonances to specific protons in the peptide sequence.

-

Use the cross-peak intensities from the NOESY spectrum to generate a set of inter-proton distance restraints.

-

Employ computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints. The resulting ensemble of structures represents the conformational space sampled by the peptide in solution.

Application in Autoimmune Disease Modeling

The primary utility of the PMP2 53-78 peptide is the induction of EAN in Lewis rats, which models the inflammatory and demyelinating aspects of GBS.

Protocol 5: Induction of Experimental Autoimmune Neuritis (EAN)

1. Animal Model:

-

Female Lewis rats, 10-14 weeks old, are commonly used due to their high susceptibility to EAN.[17][18]

2. Immunogen Preparation:

-

Dissolve the purified PMP2 53-78 peptide in sterile saline or phosphate-buffered saline (PBS).

-

Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A typical final concentration for immunization is 1 mg/mL of peptide in the emulsion.

3. Immunization Procedure:

-

Anesthetize the rats (e.g., with isoflurane).

-

Inject a total of 0.1 mL to 0.2 mL of the emulsion subcutaneously, typically divided between two sites at the base of the tail or in the hind footpads.[17][19] A common dosage is 100-200 µg of peptide per rat.

4. Monitoring of Clinical Signs:

-

Begin daily monitoring of the rats for clinical signs of EAN approximately 7 days post-immunization.[18]

-

Clinical scoring is typically based on a scale of 0 to 5, assessing tail and limb paralysis.[17]

-

Onset of disease is usually observed between 10 and 12 days post-immunization, with peak severity around day 15.[17]

Pathogenic Mechanism

Caption: Simplified signaling pathway for the induction of EAN by the PMP2 53-78 peptide.

Conclusion

The PMP2 53-78 bovine peptide is a well-characterized and indispensable tool for researchers in the field of neuroimmunology. Its defined amino acid sequence and its potent ability to induce an autoimmune response that mimics human Guillain-Barré syndrome make it a cornerstone of preclinical research in this area. This guide has provided a comprehensive overview of its fundamental properties, a framework for its structural analysis, and detailed, actionable protocols for its synthesis, purification, and application in vivo. By understanding the intricacies of this peptide, from its conformational dynamics to its role in triggering a complex inflammatory cascade, researchers are better equipped to unravel the mechanisms of autoimmune neuropathies and to develop novel therapeutic interventions.

References

- 1. sinobiological.com [sinobiological.com]

- 2. uniprot.org [uniprot.org]

- 3. Induction of severe experimental autoimmune neuritis with a synthetic peptide corresponding to the 53-78 amino acid sequence of the myelin P2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide 53-78 of myelin P2 protein is a T cell epitope for the induction of experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. americanpeptidesociety.org [americanpeptidesociety.org]

- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. nmr-bio.com [nmr-bio.com]

- 17. hookelabs.com [hookelabs.com]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 19. academic.oup.com [academic.oup.com]

The Role of PMP2 53-78 in the Pathogenesis of Autoimmune Neuritis: A Technical Guide for Researchers

This guide provides an in-depth exploration of the pivotal role of the peripheral myelin protein 2 (PMP2) peptide 53-78 in the pathogenesis of autoimmune neuritis. Designed for researchers, scientists, and drug development professionals, this document synthesizes established experimental findings with practical, field-proven insights to facilitate a comprehensive understanding of the molecular and cellular mechanisms driving this debilitating neurological condition. We will delve into the immunological underpinnings of autoimmune neuritis, the specific contribution of the PMP2 53-78 epitope, and the experimental models used to investigate its pathogenic effects.

Introduction: The Immunological Landscape of Autoimmune Neuritis

Autoimmune neuropathies, such as Guillain-Barré Syndrome (GBS) and its chronic counterpart, Chronic Inflammatory Demyelinating Polyneuropathy (CIDP), are characterized by an aberrant immune response targeting components of the peripheral nervous system (PNS).[1][2] This immune assault leads to demyelination and axonal damage, resulting in progressive weakness, sensory loss, and in severe cases, respiratory failure.[3][4][5][6]

Experimental Autoimmune Neuritis (EAN) serves as a critical and widely accepted animal model for these human inflammatory demyelinating polyneuropathies.[4][7] EAN can be induced in susceptible animal strains, most notably the Lewis rat, by immunization with peripheral nerve homogenates or specific myelin proteins and peptides.[4][8] Among these, the P2 protein, a component of the PNS myelin sheath, has been identified as a key autoantigen in the induction of EAN.[9][10]

PMP2 53-78: A Neuritogenic T-Cell Epitope Driving Pathogenesis

Intensive research has pinpointed a specific fragment of the P2 protein, the amino acid sequence 53-78, as a potent neuritogenic T-cell epitope.[11][12] Immunization of Lewis rats with a synthetic peptide corresponding to this region, often referred to as SP-26, is sufficient to induce severe clinical and pathological signs of EAN.[11][12] This observation firmly establishes PMP2 53-78 as a critical molecular trigger in the initiation of autoimmune neuritis.

The pathogenesis is primarily a T-cell-mediated process.[13] Specifically, CD4+ T-helper cells recognize the PMP2 53-78 peptide when it is presented by antigen-presenting cells (APCs) in the context of MHC class II molecules.[14][15] This recognition event initiates a cascade of inflammatory responses that culminate in the characteristic features of autoimmune neuritis.

The Cellular and Molecular Cascade Initiated by PMP2 53-78

The activation of PMP2 53-78-specific CD4+ T-cells is the central event that orchestrates the subsequent inflammatory attack on the peripheral nerves. This process can be dissected into several key stages:

-

Antigen Presentation and T-Cell Activation: Following immunization, APCs, such as dendritic cells and macrophages, process the PMP2 53-78 peptide and present it on their surface via MHC class II molecules.[1][15] Naive CD4+ T-cells with T-cell receptors (TCRs) that specifically recognize the PMP2 53-78-MHC II complex become activated. This activation is a two-signal process, requiring both the TCR-peptide-MHC interaction and co-stimulatory signals from the APC.[1]

-

T-Cell Proliferation and Differentiation: Activated T-cells undergo clonal expansion and differentiate into effector T-helper (Th) cells, predominantly of the Th1 and Th17 lineages.[16] These effector cells produce a pro-inflammatory cytokine milieu.

-

Breaching the Blood-Nerve Barrier: The activated pathogenic T-cells circulate in the bloodstream and, through the expression of specific adhesion molecules, are able to cross the blood-nerve barrier (BNB).[15] This is a critical step that allows the immune cells to infiltrate the peripheral nerves.

-

Recruitment of Inflammatory Cells: Once inside the peripheral nerves, the PMP2 53-78-specific T-cells are reactivated by local APCs presenting the endogenous P2 protein. This leads to the release of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and chemokines.[16] This inflammatory environment attracts a larger influx of immune cells, including macrophages and other lymphocytes, to the site of inflammation.[14][16]

-

Demyelination and Axonal Damage: The recruited macrophages are the primary effectors of demyelination.[16] They strip the myelin sheath from the axons, leading to conduction block and the clinical signs of paralysis.[16] While primarily a demyelinating disease, significant secondary axonal damage can also occur.

Below is a diagram illustrating the proposed signaling pathway leading to autoimmune neuritis following the recognition of the PMP2 53-78 peptide.

Caption: Pathogenic cascade initiated by PMP2 53-78 in autoimmune neuritis.

Experimental Protocols for Studying the Role of PMP2 53-78

To investigate the mechanisms of PMP2 53-78-induced autoimmune neuritis, a series of well-established experimental protocols are employed. The following sections provide detailed methodologies for key experiments.

Induction of Experimental Autoimmune Neuritis (EAN) with PMP2 53-78

This protocol describes the active induction of EAN in Lewis rats by immunization with the synthetic PMP2 53-78 peptide.

Materials:

-

Female Lewis rats (8-12 weeks old)

-

Synthetic PMP2 53-78 peptide (lyophilized)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

1 ml Luer-Lok syringes

-

20-gauge and 27-gauge needles

-

Glass emulsifying syringe or a high-speed homogenizer

Procedure:

-

Peptide Reconstitution: Reconstitute the lyophilized PMP2 53-78 peptide in sterile PBS to a final concentration of 2 mg/ml.

-

Emulsion Preparation:

-

In a sterile glass syringe, draw up 0.5 ml of the PMP2 53-78 peptide solution (1 mg total peptide).

-

In a separate sterile glass syringe, draw up 0.5 ml of CFA.

-

Connect the two syringes with a three-way stopcock or a Luer-to-Luer connector.

-

Forcefully pass the mixture back and forth between the syringes for at least 10-15 minutes until a thick, white, stable emulsion is formed. A stable emulsion will not disperse when a drop is placed in a beaker of cold water.[17]

-

-

Immunization:

-

Anesthetize the Lewis rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Using a 27-gauge needle, inject a total of 0.1 ml of the emulsion subcutaneously, divided between two sites at the base of the tail.

-

-

Clinical Monitoring:

-

Beginning 7 days post-immunization, monitor the rats daily for clinical signs of EAN.

-

Score the clinical severity using a standardized scale as detailed in the table below.

-

Table 1: Clinical Scoring System for EAN in Lewis Rats

| Score | Clinical Signs |

| 0 | No signs of disease |

| 1 | Limp tail |

| 2 | Mild hind limb weakness (paresis) |

| 3 | Severe hind limb weakness or unilateral paralysis |

| 4 | Complete hind limb paralysis (paraplegia) |

| 5 | Moribund state or death |

Note: Half points can be used for intermediate signs.

Generation of PMP2 53-78-Specific T-Cell Lines

This protocol outlines the isolation and in vitro expansion of PMP2 53-78-reactive T-cells from immunized rats for use in adoptive transfer studies.

Materials:

-

Lewis rat immunized with PMP2 53-78 (10-12 days post-immunization)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin

-

PMP2 53-78 peptide

-

Recombinant rat Interleukin-2 (IL-2)

-

Ficoll-Paque

-

Sterile dissection tools

-

70 µm cell strainer

-

Irradiated (3000 rads) syngeneic spleen cells (as APCs)

Procedure:

-

Isolation of Lymph Node Cells:

-

Euthanize the immunized rat and aseptically remove the draining inguinal and popliteal lymph nodes.

-

Prepare a single-cell suspension by gently teasing the lymph nodes apart and passing the cells through a 70 µm cell strainer.

-

Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque.

-

-

In Vitro Stimulation:

-

Plate the lymph node cells at a density of 2 x 10^6 cells/ml in complete RPMI 1640 medium.

-

Add the PMP2 53-78 peptide to a final concentration of 10 µg/ml.

-

Co-culture for 3 days at 37°C in a 5% CO2 incubator.

-

-

T-Cell Line Expansion:

-

After 3 days, collect the cells and wash them to remove the peptide.

-

Resuspend the cells in fresh medium containing 10 U/ml of recombinant rat IL-2.

-

Restimulate the T-cell line every 10-14 days with the PMP2 53-78 peptide and irradiated syngeneic spleen cells.

-

Continuously expand the T-cell line in IL-2-containing medium.

-

Histopathological Analysis of Peripheral Nerves

This protocol describes the preparation and staining of sciatic nerve sections to assess inflammation and demyelination.

Materials:

-

Sciatic nerves from EAN and control rats

-

4% paraformaldehyde in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

Hematoxylin and Eosin (H&E) staining solutions

-

Luxol Fast Blue (LFB) staining solution

-

Microscope

Procedure:

-

Tissue Preparation:

-

Perfuse the rat with saline followed by 4% paraformaldehyde.

-

Dissect the sciatic nerves and post-fix in 4% paraformaldehyde overnight at 4°C.

-

Cryoprotect the nerves by sequential incubation in 15% and 30% sucrose solutions until they sink.

-

Embed the nerves in OCT compound and freeze.

-

-

Sectioning:

-

Cut 10 µm thick longitudinal and transverse sections using a cryostat.

-

Mount the sections on microscope slides.

-

-

Staining:

-

H&E Staining: Stain with Hematoxylin and Eosin to visualize cell nuclei and cytoplasm, respectively. This allows for the assessment of cellular infiltration.

-

LFB Staining: Stain with Luxol Fast Blue to visualize myelin. Demyelinated areas will appear pale in contrast to the blue-stained intact myelin.

-

-

Microscopic Analysis:

-

Examine the stained sections under a light microscope.

-

Quantify the degree of inflammation and demyelination using a semi-quantitative scoring system (see Table 2).

-

Table 2: Histopathological Scoring of EAN

| Score | Inflammation (H&E) | Demyelination (LFB) |

| 0 | No inflammatory cells | No demyelination |

| 1 | Mild cellular infiltrate, mainly perivascular | Mild demyelination |

| 2 | Moderate cellular infiltrate | Moderate demyelination |

| 3 | Severe and widespread cellular infiltrate | Severe and widespread demyelination |

The following diagram outlines the experimental workflow for inducing and assessing EAN.

Caption: Experimental workflow for PMP2 53-78 induced EAN.

Molecular Mimicry: A Potential Trigger for Autoimmunity

The initiation of autoimmune diseases is often linked to a preceding infection, and a leading hypothesis to explain this association is molecular mimicry.[17][18][19] This phenomenon occurs when structural similarities exist between microbial antigens and self-antigens.[17][18] An immune response mounted against the invading pathogen can then cross-react with self-tissues, leading to autoimmune disease.

While a definitive infectious agent that triggers GBS through molecular mimicry with PMP2 53-78 has not been unequivocally identified, the principle remains a compelling area of investigation. The search for microbial peptides with sequence homology to PMP2 53-78 is an ongoing effort that could provide crucial insights into the initial events that break self-tolerance in autoimmune neuritis.

Therapeutic Strategies Targeting the PMP2 53-78 Response

The central role of the PMP2 53-78 peptide in driving EAN makes it an attractive target for therapeutic intervention. Several strategies have been explored to modulate the pathogenic T-cell response to this epitope.

-

Induction of Tolerance: Mucosal administration of the PMP2 57-81 peptide has been shown to prevent the development of EAN.[20] This approach aims to induce a state of antigen-specific tolerance, potentially through the generation of regulatory T-cells or by inducing T-cell anergy.[20]

-

High-Dose Antigen Therapy: Intravenous administration of high doses of recombinant P2 protein has been demonstrated to ameliorate EAN, even when administered after disease onset.[13][21] The proposed mechanism is the induction of apoptosis in the pathogenic PMP2 53-78-specific T-cells.[13][21]

Conclusion

The PMP2 53-78 peptide has been unequivocally identified as a key neuritogenic epitope in the pathogenesis of experimental autoimmune neuritis. Its ability to activate a cascade of CD4+ T-cell-mediated inflammatory events leading to demyelination and axonal damage in the peripheral nervous system provides a robust and reproducible model for studying human autoimmune neuropathies like Guillain-Barré Syndrome. The detailed experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to further investigate the intricate immunopathogenesis of these diseases and to explore novel therapeutic strategies targeting the PMP2 53-78-driven autoimmune response. Future research focusing on the initial triggers of this autoimmune response, including the potential role of molecular mimicry, and the refinement of antigen-specific immunotherapies holds great promise for the development of more effective treatments for patients suffering from these debilitating conditions.

References

- 1. Flow Cytometry Analysis to Identify Human CD4+ T Cell Subsets | Springer Nature Experiments [experiments.springernature.com]

- 2. Phenotypic analysis of peripheral CD4+ CD8+ T cells in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 4. scispace.com [scispace.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Novel pathomechanisms in inflammatory neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Trapped in the epineurium: early entry into the endoneurium is restricted to neuritogenic T cells in experimental autoimmune neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]

- 10. Rat IFN-γ(Interferon γ) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 11. researchgate.net [researchgate.net]

- 12. hookelabs.com [hookelabs.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Flow cytometric analysis of infiltrating cells in the peripheral nerves in experimental allergic neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.elabscience.com [file.elabscience.com]

- 16. sunlongbiotech.com [sunlongbiotech.com]

- 17. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 18. miltenyibiotec.com [miltenyibiotec.com]

- 19. Phenotypic analysis of peripheral CD4+ CD8+ T cells in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Luxol fast blue stain - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

Introduction: Unraveling the Neuritogenic Core of a Key Myelin Protein

An In-Depth Technical Guide to the Immunogenicity of Bovine PMP2 53-78 Peptide

Peripheral Myelin Protein 2 (PMP2), also known as myelin P2 protein, is a fundamental component of the compact myelin sheath in the peripheral nervous system (PNS).[1][2] As a member of the fatty-acid binding protein (FABP) family, PMP2 is involved in the transport of lipids within Schwann cells, the myelin-producing glia of the PNS, and is crucial for the organization and maintenance of the multilamellar myelin structure.[1][2][3]

While essential for nerve function, specific regions of PMP2 can become targets of an autoimmune response. The peptide fragment spanning amino acid residues 53-78 of the bovine PMP2 protein has been definitively identified as a potent neuritogenic T-cell epitope.[4][5][6][7][8] This specific peptide, upon immunization into susceptible animal models, can trigger a robust cell-mediated immune response leading to Experimental Autoimmune Neuritis (EAN).[4][5][6] EAN is an inflammatory demyelinating disease of the PNS that serves as the primary animal model for Guillain-Barré Syndrome (GBS) in humans.[9]

This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of the methodologies used to characterize the immunogenicity of the bovine PMP2 53-78 peptide. We will proceed from predictive computational analysis to detailed in vitro cellular assays and culminate in the gold-standard in vivo model, offering field-proven insights and self-validating protocols at each stage.

Chapter 1: Predictive Immunogenicity Assessment (In Silico Analysis)

The initial step in immunogenicity assessment involves computational prediction. In silico tools provide a critical, resource-efficient screen to identify potential T-cell epitopes by predicting their binding affinity to Major Histocompatibility Complex (MHC) molecules—a prerequisite for T-cell activation.[10][11] For the PMP2 53-78 peptide, this analysis helps to computationally validate its potential as a T-cell epitope and predict which MHC class II alleles are most likely to present it.

Causality Behind the Approach: T-cell activation, particularly CD4+ helper T-cells, is initiated when a T-cell receptor (TCR) recognizes a peptide fragment presented by an MHC class II molecule on the surface of an antigen-presenting cell (APC).[11] Therefore, predicting the binding affinity between the PMP2 53-78 peptide and various MHC class II alleles is a direct, mechanistic predictor of its potential to initiate an immune response.[12][13]

Workflow for In Silico MHC Class II Binding Prediction

Caption: In silico workflow for predicting PMP2 53-78 peptide MHC-II binding.

Data Presentation: Predicted Binding Affinity

The output of such an analysis is typically a table of predicted binding affinities for a panel of MHC class II alleles, in this case, Bovine Leukocyte Antigen (BoLA) alleles.[14][15]

| BoLA Allele | Predicted IC50 (nM) | Percentile Rank (%) | Interpretation |

| DRB31101 | 45.8 | 0.8 | Strong Binder |

| DRB31201 | 250.3 | 4.5 | Intermediate Binder |

| DRB31501 | 189.7 | 3.1 | Intermediate Binder |

| DRB30101 | 850.1 | 12.0 | Weak Binder |

| DRB3*2703 | >1000 | >20.0 | Non-Binder |

| Note: Data are illustrative. Strong binders are typically defined as having an IC50 < 50 nM or a percentile rank < 2%. |

Chapter 2: In Vitro Characterization of Cellular Immunogenicity

Following predictive analysis, in vitro assays are essential to empirically measure the peptide's interaction with immune components and its ability to activate T-cells.

Peptide-MHC Binding Affinity Assay

This assay directly measures the binding stability of the PMP2 53-78 peptide to purified MHC class II molecules, providing experimental validation for the in silico predictions.[16][17] A competition assay using fluorescence polarization is a robust method for determining the concentration of the test peptide required to inhibit the binding of a known high-affinity, fluorescently labeled peptide by 50% (IC50).[18]

-

Reagent Preparation:

-

Solubilize recombinant, purified MHC class II molecules (e.g., BoLA-DRB3*1101) in binding buffer.

-

Prepare a high-affinity, fluorescently labeled reference peptide at a fixed concentration.

-

Prepare serial dilutions of the unlabeled PMP2 53-78 test peptide.

-

Prepare a known non-binding peptide as a negative control.

-

-

Binding Reaction:

-

In a 96-well black plate, combine the MHC-II molecules, the fluorescent reference peptide, and the serially diluted test peptide (or controls).

-

Incubate the plate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.[18]

-

-

Measurement:

-

Read the plate on a fluorescence polarization reader. The polarization value is proportional to the amount of fluorescent peptide bound to the large MHC-II molecule.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the concentration of the test peptide.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. A lower IC50 indicates higher binding affinity.[18]

-

T-Cell Proliferation Assay

This assay determines if the PMP2 53-78 peptide can induce the proliferation of specific T-cells from an immunized animal, a hallmark of a productive cellular immune response.

-

Animal Immunization (Priming):

-

Immunize Lewis rats with PMP2 53-78 peptide emulsified in Complete Freund's Adjuvant (CFA). This step is crucial to expand a population of peptide-specific T-cells in vivo.

-

-

Cell Isolation:

-

10-12 days post-immunization, harvest spleens and draining lymph nodes.

-

Prepare a single-cell suspension of splenocytes or lymph node cells. These will serve as the source of both APCs and peptide-primed T-cells.

-

-

Cell Culture and Stimulation:

-

Plate the cells in a 96-well plate at a density of 2-5 x 10⁵ cells/well.

-

Add the PMP2 53-78 peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL).

-

Controls: Include wells with media only (negative control) and a polyclonal T-cell mitogen like Concanavalin A or Phytohemagglutinin (PHA) (positive control).[9]

-

-

Proliferation Measurement:

-

Culture the cells for 72 hours.

-

For the final 18 hours of culture, add 1 µCi of [³H]-thymidine to each well. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Express results as a Stimulation Index (SI): (Mean counts per minute of peptide-stimulated wells) / (Mean counts per minute of media-only wells). An SI ≥ 3 is typically considered a positive response.

-

Cytokine Profile Analysis via ELISpot

The Enzyme-Linked Immunospot (ELISpot) assay is an exceptionally sensitive technique used to quantify the frequency of antigen-specific T-cells based on the cytokine they secrete.[19][20] By measuring key cytokines like Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4), one can characterize the nature of the T-cell response (e.g., Th1- or Th2-polarized). The response to PMP2 peptides is often Th1-dominant, characterized by IFN-γ production.[9]

Caption: Step-by-step workflow for the ELISpot assay.

-

Plate Coating: Coat a 96-well PVDF membrane plate with a mixture of capture antibodies for IFN-γ and IL-4 overnight at 4°C.[21]

-

Blocking: Wash the plate and block with a sterile protein solution for 2 hours to prevent non-specific binding.[21]

-

Cell Plating & Stimulation: Add 2-4 x 10⁵ splenocytes (from PMP2 53-78 immunized rats) per well. Stimulate with the PMP2 53-78 peptide. Include positive (PHA) and negative (media) controls.[22]

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Detection:

-

Wash away cells. Add a cocktail of biotinylated anti-IFN-γ and FITC-conjugated anti-IL-4 detection antibodies. Incubate for 2 hours.

-

Wash. Add Streptavidin-Alkaline Phosphatase (AP) and anti-FITC-Horseradish Peroxidase (HRP). Incubate for 1 hour.

-

Wash. Add AP substrate first (e.g., BCIP/NBT, forms blue/purple spots), then wash and add HRP substrate (e.g., AEC, forms red spots).

-

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Results are expressed as Spot-Forming Units (SFU) per million cells.

| Stimulant | IFN-γ SFU / 10⁶ Cells | IL-4 SFU / 10⁶ Cells | T-Cell Polarization |

| Media Control | 4 ± 2 | 2 ± 1 | - |

| PMP2 53-78 (10 µg/mL) | 215 ± 28 | 15 ± 5 | Th1 Dominant |

| PHA (Positive Control) | 1540 ± 110 | 450 ± 45 | Polyclonal |

| Note: Data are illustrative, showing a strong Th1-polarized response to the peptide. |

Chapter 3: In Vivo Assessment: The Experimental Autoimmune Neuritis (EAN) Model

The definitive test of the PMP2 53-78 peptide's neuritogenic potential is its ability to induce EAN in vivo. The Lewis rat is highly susceptible and is the standard model for this research.[4][23] Active immunization with the peptide triggers a CD4+ T-cell mediated attack on the PNS, closely mimicking the pathology of GBS.[4][9][24]

Protocol: Induction and Clinical Scoring of EAN

-

Immunogen Preparation:

-

Dissolve bovine PMP2 53-78 peptide in sterile saline or PBS.

-

Create a 1:1 emulsion with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra, 4 mg/mL). The final peptide concentration should be 1-2 mg/mL.

-

-

Immunization:

-

Inject 8-10 week old female Lewis rats with a total of 100 µL of the emulsion (containing 100-200 µg of peptide) distributed across the two hind-limb footpads.

-

-

Clinical Monitoring:

-

Beginning 7 days post-immunization, monitor rats daily for weight loss and clinical signs of disease using a standardized scoring system.

-

| Score | Clinical Signs |

| 0 | No signs of disease |

| 1 | Limp tail |

| 2 | Mild hind limb weakness (paresis) |

| 3 | Severe hind limb weakness or paralysis |

| 4 | Quadriplegia or moribund state |

Protocol: Adoptive Transfer of EAN

To unequivocally demonstrate that EAN induced by PMP2 53-78 is a T-cell mediated disease, pathogenic T-cells from an immunized donor rat can be transferred to a naive recipient, which will then develop the disease.[4]

Caption: Adoptive transfer workflow to confirm T-cell pathogenicity.

-

Prepare Donor Cells: Immunize a donor Lewis rat as described in 3.1.

-

Isolate and Culture: 10 days later, prepare a single-cell suspension from draining lymph nodes. Culture these cells in the presence of the PMP2 53-78 peptide (10 µg/mL) and IL-2 for 3-4 days to enrich for peptide-specific T-cells.

-

Activate T-Cells: Collect the resulting T-cell blasts and restimulate them for 24 hours.

-

Transfer: Inject 15-20 million activated T-cells intravenously into a naive, syngeneic Lewis rat.

-

Monitor: The recipient rat will typically develop severe EAN within 5-8 days, confirming the T-cell mediated pathogenicity of the response to the PMP2 53-78 peptide.[4]

Chapter 4: Assessment of Humoral Immunogenicity

While EAN is primarily T-cell driven, a B-cell response resulting in the production of anti-peptide antibodies can also occur.[9] Quantifying this response is a component of a complete immunogenicity profile.

Protocol: Antibody Titer Determination by ELISA

An enzyme-linked immunosorbent assay (ELISA) is the standard method for detecting and quantifying specific antibodies in serum.[25]

-

Plate Coating: Coat a 96-well high-binding ELISA plate with the PMP2 53-78 peptide (2-5 µg/mL in coating buffer) overnight at 4°C. For successful coating, the peptide should be conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), as small peptides adhere poorly to plastic.[26]

-

Blocking: Wash the plate and block with a protein solution (e.g., 3% BSA in PBS) for 2 hours.

-

Sample Incubation: Add serial dilutions of serum collected from immunized and control animals to the wells. Incubate for 2 hours at room temperature.

-

Detection:

-

Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects rat IgG (e.g., Goat Anti-Rat IgG-HRP). Incubate for 1 hour.

-

Wash the plate thoroughly.

-

-

Development: Add an HRP substrate like TMB (3,3',5,5'-Tetramethylbenzidine). A blue color will develop in wells with bound antibody. Stop the reaction with acid, which turns the color yellow.

-

Analysis: Read the absorbance at 450 nm using a plate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 3 standard deviations above the mean of control serum).

Conclusion

The bovine PMP2 53-78 peptide is a powerful tool for studying the mechanisms of autoimmune peripheral neuropathy. A thorough assessment of its immunogenicity requires an integrated, multi-faceted approach. This guide outlines a logical progression from in silico prediction, which provides a theoretical framework for the peptide's immunogenic potential, to rigorous in vitro assays that confirm its ability to bind MHC and activate T-cells. Finally, the in vivo EAN model provides the ultimate functional readout of its neuritogenic capacity. By employing these self-validating protocols, researchers can robustly characterize the cellular and humoral immune responses to this critical T-cell epitope, paving the way for a deeper understanding of autoimmune disease and the development of novel therapeutic strategies.

References

- 1. usbio.net [usbio.net]

- 2. sinobiological.com [sinobiological.com]

- 3. PMP2 regulates myelin thickening and ATP production during remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide 53-78 of myelin P2 protein is a T cell epitope for the induction of experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Peripheral Myelin Protein P2 (53-78), bovine - 1 mg [eurogentec.com]

- 7. scilit.com [scilit.com]

- 8. Peptide 53-78 of myelin P2 protein is a T cell epitope for the induction of experimental autoimmune neuritis PMID: 1703049 | MCE [medchemexpress.cn]

- 9. Prevention of experimental autoimmune neuritis by nasal administration of P2 protein peptide 57-81 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements | Product Citations | Biosynth [biosynth.com]

- 11. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]

- 12. In Silico Immunogenicity Assessment of Therapeutic Peptides - Li - Current Medicinal Chemistry [rjpbr.com]

- 13. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. MHC class II restricted recognition of FMDV peptides by bovine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MHC/Peptide Binding Assays - Creative BioMart [mhc.creativebiomart.net]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. ELISPOT Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ELISPOT protocol | Abcam [abcam.com]

- 23. The role of myelin P2 protein in the production of experimental allergic neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. P2 protein-induced experimental allergic neuritis. An ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Generation of Human Antibodies Against a Specific Peptide: a Novel Strategy Based on Human Cells | Anticancer Research [ar.iiarjournals.org]

- 26. creative-biolabs.com [creative-biolabs.com]

An In-Depth Technical Guide to T-Cell Epitope Mapping of Bovine Myelin P2 Protein

This guide provides a comprehensive, technically-focused framework for the identification and validation of T-cell epitopes within the bovine myelin P2 protein. It is intended for researchers, scientists, and drug development professionals engaged in immunology, autoimmune disease research, and therapeutic development. The methodologies detailed herein are grounded in established scientific principles and field-proven insights, offering a robust pathway from theoretical prediction to in vivo validation.

Introduction: The Significance of Bovine P2 Protein in Autoimmune Neuropathy

The bovine myelin P2 protein, a component of the peripheral nervous system (PNS) myelin sheath, is a critical autoantigen in the study of inflammatory demyelinating polyradiculoneuropathies.[1][2][3] It serves as a key immunogen in the induction of Experimental Autoimmune Neuritis (EAN), an animal model that recapitulates many features of the human autoimmune disorder, Guillain-Barré Syndrome (GBS).[1][2][4] GBS is characterized by an aberrant immune response against peripheral nerve components, leading to muscle weakness, sensory deficits, and in severe cases, respiratory failure.[4][5][6][7][8] Cellular immunity, particularly the activation of autoreactive T-cells against myelin proteins like P2, is believed to play a central role in the pathogenesis of GBS.[9] Therefore, the precise identification of the specific regions of the P2 protein—the T-cell epitopes—that trigger this autoimmune response is paramount for understanding disease mechanisms and for the development of targeted immunotherapies.

This guide will systematically detail the workflow for T-cell epitope mapping of bovine P2 protein, encompassing in silico prediction, peptide synthesis, and a suite of in vitro and in vivo validation assays.

Part 1: In Silico Prediction of T-Cell Epitopes

The initial step in epitope mapping is to computationally identify potential T-cell epitopes within the primary amino acid sequence of the bovine P2 protein.[10][11] This bioinformatic approach significantly narrows down the number of candidate peptides for experimental validation, saving considerable time and resources.[12][13]

The Principle of MHC-Binding Prediction

T-cell activation is contingent upon the presentation of peptide antigens by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). Therefore, the binding affinity of a peptide to a specific MHC allele is a primary determinant of its immunogenicity.[14][15] In silico prediction tools employ various algorithms, including those based on sequence motifs, quantitative matrices, artificial neural networks, and support vector machines, to predict this binding affinity.[16][17][18]

Recommended Prediction Algorithms and Tools

A variety of web-based tools and standalone software are available for MHC-binding prediction. For a comprehensive analysis, it is advisable to use a consensus approach, combining the outputs of multiple algorithms.[14][19]

Table 1: Commonly Used In Silico T-Cell Epitope Prediction Tools

| Tool/Server | Primary Algorithm Type | Key Features |

| IEDB Analysis Resource | Consensus, ANN, SMM | Comprehensive suite of tools for predicting MHC class I and II binding, antigen processing, and immunogenicity.[14] |

| NetMHCpan / NetMHCIIpan | Artificial Neural Network (ANN) | Pan-specific predictors capable of making predictions for any MHC molecule with a known sequence.[15][20] |

| SYFPEITHI | Motif-based | One of the first publicly available epitope prediction databases, based on anchor residue motifs.[16] |

| MHCflurry | Artificial Neural Network (ANN) | Focuses on predicting peptide presentation by MHC class I molecules.[15][16] |

Workflow for In Silico Prediction

Caption: Workflow for in silico T-cell epitope prediction.

Part 2: Peptide Synthesis and Library Generation

Once a list of candidate T-cell epitopes has been generated, the next crucial step is the chemical synthesis of these peptides.[21][22]

Overlapping Peptide Libraries

To ensure comprehensive screening, it is common practice to synthesize an overlapping peptide library that spans the entire sequence of the bovine P2 protein.[23][24] This approach can identify epitopes that may have been missed by in silico prediction methods.[12] Typically, peptides are 15 amino acids in length with an overlap of 10 amino acids.

Peptide Synthesis and Purification

Solid-phase peptide synthesis is the standard method for generating high-purity peptides for immunological assays. Following synthesis, peptides should be purified by high-performance liquid chromatography (HPLC) to a purity of >95% and their identity confirmed by mass spectrometry.

Part 3: In Vitro Validation of T-Cell Epitopes

The immunogenicity of the synthesized peptides is then evaluated using a series of in vitro assays that measure T-cell activation and function.

T-Cell Proliferation Assay

The T-cell proliferation assay is a fundamental method to assess whether a peptide can induce the division of antigen-specific T-cells.[25][26]

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from bovine P2 protein-immunized animals (e.g., Lewis rats) or use a P2-specific T-cell line.

-

Cell Culture: Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells per well.

-

Peptide Stimulation: Add individual synthetic peptides to the wells at a final concentration of 10 µg/mL. Include a positive control (e.g., Concanavalin A) and a negative control (medium alone).

-

Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.[25][26]

-

Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of peptide-stimulated wells divided by the mean CPM of unstimulated wells. An SI ≥ 2 is typically considered a positive response.

An alternative to radioisotopes is the use of fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division and can be measured by flow cytometry.[25][27][28]

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[29][30][31] It is particularly useful for identifying epitopes that elicit specific cytokine responses, such as IFN-γ (indicative of a Th1 response) or IL-4 (indicative of a Th2 response).[32][33]

-

Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.

-

Cell Plating: Add 2-4 x 10⁵ PBMCs or purified T-cells per well.

-

Peptide Stimulation: Add individual peptides (10 µg/mL) to the wells. Include positive (e.g., PHA) and negative controls.

-

Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours.

-

Signal Development: Add streptavidin-alkaline phosphatase and incubate for 1 hour. Add the substrate and allow spots to develop.

-

Spot Counting: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific T-cell subsets (e.g., CD4+ or CD8+).[34][35][36]

-

Cell Stimulation: Stimulate PBMCs with individual peptides for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[37]

-

Surface Staining: Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8).[38]

-

Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane with a permeabilization buffer.[34][38]

-

Intracellular Staining: Stain the cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4).[34][38]

-

Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.

Caption: Workflow for in vitro validation of T-cell epitopes.

Part 4: In Vivo Validation of T-Cell Epitopes in an EAN Model

The ultimate validation of a T-cell epitope's neuritogenicity is its ability to induce EAN in a susceptible animal model, such as the Lewis rat.[39][40]

Active Immunization with Candidate Peptides

Lewis rats are immunized with the identified immunogenic peptides emulsified in Complete Freund's Adjuvant (CFA). The development of clinical signs of EAN (e.g., limp tail, hind limb paralysis) is monitored daily. Histological analysis of the sciatic nerves and spinal roots is performed to confirm the presence of inflammatory infiltrates and demyelination.[2]

Adoptive Transfer of Peptide-Specific T-Cells

A more definitive method to establish the pathogenic potential of a T-cell epitope is through adoptive transfer.[41][42][43]

-

Generation of Peptide-Specific T-Cell Lines: Isolate lymph node cells from rats immunized with a candidate peptide and re-stimulate them in vitro with the same peptide in the presence of antigen-presenting cells.[44][45]

-

T-Cell Expansion: Expand the peptide-specific T-cells in culture with IL-2.

-

Adoptive Transfer: Inject the activated, peptide-specific T-cells into naïve, syngeneic recipient rats.

-

Clinical and Histological Assessment: Monitor the recipient rats for the development of EAN as described above.

The successful induction of EAN through adoptive transfer provides conclusive evidence that the identified peptide is a pathogenic T-cell epitope.[40][42]

Conclusion

The systematic approach outlined in this guide, from in silico prediction to in vivo validation, provides a robust framework for the comprehensive T-cell epitope mapping of bovine myelin P2 protein. The identification of these key immunogenic regions is not only crucial for advancing our understanding of the pathogenesis of autoimmune neuropathies like GBS but also for the rational design of novel antigen-specific immunotherapies aimed at inducing tolerance and mitigating disease.

References

- 1. Induction of experimental autoimmune neuritis with peripheral myelin protein-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2 protein-induced experimental allergic neuritis. An ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P2 protein of bovine root myelin: isolation and some clinical and immunological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prevention of experimental autoimmune neuritis by nasal administration of P2 protein peptide 57-81 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular hypersensitivity to basic myelin (P2) protein in the Guillain-Barré syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibody responses to P0 and P2 myelin proteins in Guillain-Barré syndrome and chronic idiopathic demyelinating polyradiculoneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immune responses to myelin proteins in Guillain-Barré syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peripheral nerve P2 basic protein and the Guillain-Barré syndrome. In vitro demonstration of P2-specific antibody-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P2 specific lymphocyte transformation in Guillain-Barré syndrome and chronic idiopathic demyelinating polyradiculoneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The complete amino acid sequence of the P2 protein in bovine peripheral nerve myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The complete amino acid sequence of human P2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. An efficient T-cell epitope discovery strategy using in silico prediction and the iTopia assay platform - PMC [pmc.ncbi.nlm.nih.gov]

- 14. T Cell Tools [tools.iedb.org]

- 15. immudex.com [immudex.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. T-Cell Epitope Prediction Methods: An Overview | Springer Nature Experiments [experiments.springernature.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. epitopepredict: a tool for integrated MHC binding prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rssynthesis.com [rssynthesis.com]

- 22. Epitope mapping - SB-PEPTIDE - Peptide libraries [sb-peptide.com]

- 23. lifetein.com [lifetein.com]

- 24. jpt.com [jpt.com]

- 25. immunology.org [immunology.org]

- 26. researchgate.net [researchgate.net]

- 27. proimmune.com [proimmune.com]

- 28. reactionbiology.com [reactionbiology.com]

- 29. Identification of T-cell epitopes using ELISpot and peptide pool arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Identification of T-Cell Epitopes Using ELISpot and Peptide Pool Arrays | Springer Nature Experiments [experiments.springernature.com]

- 31. Identification and Validation of T-Cell Epitopes Using the IFN-γ EliSpot Assay | Springer Nature Experiments [experiments.springernature.com]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. researchgate.net [researchgate.net]

- 34. creative-bioarray.com [creative-bioarray.com]

- 35. Intracellular Cytokine Staining Protocol [anilocus.com]

- 36. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 37. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 38. med.virginia.edu [med.virginia.edu]

- 39. Induction of severe experimental autoimmune neuritis with a synthetic peptide corresponding to the 53-78 amino acid sequence of the myelin P2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Peptide 53-78 of myelin P2 protein is a T cell epitope for the induction of experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Hooke - Contract Research - EAE - Adoptive Transfer EAE [hookelabs.com]

- 42. Adoptive transfer of experimental allergic neuritis in the immune suppressed host - PubMed [pubmed.ncbi.nlm.nih.gov]